molecular formula C7H11ClN2O B1453967 2,5-Dimethylfuran-3-carboximidamide hydrochloride CAS No. 1171102-44-5

2,5-Dimethylfuran-3-carboximidamide hydrochloride

Cat. No. B1453967
CAS RN: 1171102-44-5
M. Wt: 174.63 g/mol
InChI Key: WKDQOYLPWBWVGN-UHFFFAOYSA-N
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Description

2,5-Dimethylfuran-3-carboximidamide hydrochloride is a chemical compound with the molecular formula C7H11ClN2O and a molecular weight of 174.63 . It is typically available in powder form .


Molecular Structure Analysis

The InChI code for 2,5-Dimethylfuran-3-carboximidamide hydrochloride is 1S/C7H10N2O.ClH/c1-4-3-6 (7 (8)9)5 (2)10-4;/h3H,1-2H3, (H3,8,9);1H . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

2,5-Dimethylfuran-3-carboximidamide hydrochloride is a powder . The boiling point and other physical properties are not specified in the search results .

Scientific Research Applications

Sustainable Biofuel Production

One of the most significant applications of 2,5-Dimethylfuran (DMF) is in the production of sustainable biofuels . The catalytic transformation of waste carbohydrates into furan-based biofuels, specifically DMF, is an attractive solution to energy and environmental issues . The potential of DMF as a renewable fuel is prospective, with its physicochemical properties that are similar to those of fossil fuels .

Catalyst-Based Synthesis

The synthesis of 2,5-Dimethylfuran from carbohydrates requires a multitude of active sites and suffers from slow kinetics due to poor diffusion in most composite catalysts . The catalyst needed regeneration after every 10 cycles, which involved treatment of the deactivated catalyst under H2 flow at 220 °C for 2 h .

Conversion Efficiency

The conversion efficiency of carbohydrates to DMF is a critical aspect of its application. The significant catalysts derived from zeolite, noble-metal, non-noble-metal, metal−organic framework, and electrocatalytic materials are discussed, alongside their effects in deriving carbohydrates to DMF .

Reaction Conditions

The effects from reaction conditions, solvents, and hydrogen donors onto the DMF yield are also a significant area of study . Understanding these factors can help optimize the production process and increase the yield of DMF.

Purification Process

The purification process of DMF production is another important application area. The process needs to be efficient and cost-effective to make DMF a viable alternative to traditional fuels .

Economic Feasibility

The economic feasibility of DMF production is a critical factor in its application. The upfront cost of converting biomass into fuels is a significant consideration . The production of DMF from carbohydrate materials could alleviate the energy and environmental problems encountered presently .

Biofuel Candidate

DMF is also called a ‘sleeping giant’ of renewable chemicals . It attracted fuel researchers’ attention due to its comparable physiochemical properties to those of gasoline . This makes DMF a promising biofuel candidate.

Performance in Internal Combustion Engines

A review of DMF’s performance in spark ignition and compression ignition engines is presented . By comparing physiochemical properties of DMF with gasoline, it provides insights into the feasibility of using DMF in current internal combustion engines .

Safety and Hazards

The compound is associated with certain hazard statements including H315, H319, and H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2,5-dimethylfuran-3-carboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O.ClH/c1-4-3-6(7(8)9)5(2)10-4;/h3H,1-2H3,(H3,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKDQOYLPWBWVGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dimethylfuran-3-carboximidamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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